molecular formula C12H11N3O B1508349 N-(Pyridazin-4-ylmethyl)benzamide CAS No. 1028615-71-5

N-(Pyridazin-4-ylmethyl)benzamide

Cat. No. B1508349
CAS RN: 1028615-71-5
M. Wt: 213.23 g/mol
InChI Key: DOFXWUQBHUPLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Pyridazin-4-ylmethyl)benzamide” is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.23 g/mol. It is also known as a chemical compound .


Synthesis Analysis

The synthesis of benzamides, which includes “N-(Pyridazin-4-ylmethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “N-(Pyridazin-4-ylmethyl)benzamide” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques can help identify functional groups and confirm the structure of the compound .


Chemical Reactions Analysis

The synthesis of benzamides, including “N-(Pyridazin-4-ylmethyl)benzamide”, involves the reaction of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

Amides, including “N-(Pyridazin-4-ylmethyl)benzamide”, generally have high boiling points and melting points . The solubility of amides in water is influenced by the number of carbon atoms they contain, with those having five or fewer carbon atoms being soluble .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

  • A study on a derivative of N-(pyridin-2-ylmethyl)benzamide, focusing on its crystal structure, shows that these compounds can differ significantly in the orientation of their pyridine rings relative to the benzene ring. Such structural insights are crucial for understanding the molecular interactions and properties of these compounds (Artheswari et al., 2019).

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

  • Research has identified substituted benzamides as potent and selective inhibitors of VEGFR-2 kinase activity. These findings have significant implications for the development of new therapies targeting vascular endothelial growth, especially in cancer treatment (Borzilleri et al., 2006).

Metabolism in Antineoplastic Agents

  • A specific derivative of N-(pyridin-2-ylmethyl)benzamide, used as an antineoplastic tyrosine kinase inhibitor, shows distinct metabolic pathways in humans, revealing the complexity of drug metabolism in cancer treatments (Gong et al., 2010).

Development of Histone Deacetylase Inhibitors

  • N-(pyridin-2-ylmethyl)benzamide derivatives have been found to selectively inhibit histone deacetylases (HDACs), a key target in cancer therapy. These inhibitors can induce cancer cell cycle arrest and apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).

Role in Cardiotonic Activity

  • Some derivatives of pyridazinone, structurally related to N-(pyridin-2-ylmethyl)benzamide, have shown clear cardiotonic effects. This suggests potential applications in developing heart-related medications (Wang et al., 2008).

BCR-ABL Tyrosine Kinase Inhibitors

  • Benzamide derivatives have been synthesized as BCR-ABL tyrosine kinase inhibitors, demonstrating strong inhibitory activities. This has implications for developing new drugs targeting BCR-ABL kinase in certain types of leukemia (Hu et al., 2016).

Luminescence in Organic Materials

  • Certain benzamides with pyridine and pyridazine rings have been developed as novel blue fluorophores. These findings could advance the application of such compounds in biological and organic material applications (Yamaji et al., 2017).

Development of Anti-tubercular Agents

  • N-(pyridin-2-ylmethyl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity. This highlights their potential use in developing new treatments for tuberculosis (Srinivasarao et al., 2020).

KCNQ2/Q3 Potassium Channel Openers for Epilepsy

  • N-pyridyl benzamide derivatives have been identified as effective KCNQ2/Q3 potassium channel openers, showing promise in epilepsy and pain treatment (Amato et al., 2011).

Safety and Hazards

“N-(Pyridazin-4-ylmethyl)benzamide” is intended for R&D use only and is not recommended for medicinal, household, or other uses . It’s important to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

While specific future directions for “N-(Pyridazin-4-ylmethyl)benzamide” are not mentioned in the search results, a study on a similar compound, “N-(pyridin-4-yl)benzamide”, suggests that the ligand was explored to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding . This could potentially be a future direction for “N-(Pyridazin-4-ylmethyl)benzamide” as well.

properties

IUPAC Name

N-(pyridazin-4-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(11-4-2-1-3-5-11)13-8-10-6-7-14-15-9-10/h1-7,9H,8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFXWUQBHUPLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CN=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731361
Record name N-[(Pyridazin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1028615-71-5
Record name N-[(Pyridazin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyridazin-4-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(Pyridazin-4-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(Pyridazin-4-ylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(Pyridazin-4-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(Pyridazin-4-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(Pyridazin-4-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.